N-Desmethyl Regorafenib-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

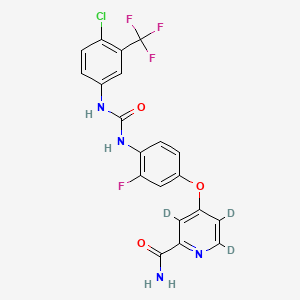

C20H13ClF4N4O3 |

|---|---|

Molecular Weight |

471.8 g/mol |

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-3,5,6-trideuteriopyridine-2-carboxamide |

InChI |

InChI=1S/C20H13ClF4N4O3/c21-14-3-1-10(7-13(14)20(23,24)25)28-19(31)29-16-4-2-11(8-15(16)22)32-12-5-6-27-17(9-12)18(26)30/h1-9H,(H2,26,30)(H2,28,29,31)/i5D,6D,9D |

InChI Key |

UJAPQTJRMGFPQS-DINNLGBQSA-N |

Isomeric SMILES |

[2H]C1=C(N=C(C(=C1OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[2H])C(=O)N)[2H] |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)NC2=C(C=C(C=C2)OC3=CC(=NC=C3)C(=O)N)F)C(F)(F)F)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Desmethyl Regorafenib-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Desmethyl Regorafenib-d3, an isotopically labeled metabolite of the multi-kinase inhibitor Regorafenib. This document is intended for researchers, scientists, and professionals in the field of drug development and metabolism.

Introduction

Regorafenib is an oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. It is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A9 (UGT1A9). The main circulating active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). N-Desmethyl Regorafenib is a key metabolite, and its deuterated analog, this compound, serves as an essential internal standard for pharmacokinetic and metabolism studies. The stable isotope label ensures accurate quantification in complex biological matrices by mass spectrometry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| Molecular Formula | C₂₀H₁₀D₃ClF₄N₄O₃ |

| Molecular Weight | 471.81 g/mol |

| Unlabeled CAS Number | 1343498-72-5 |

| Appearance | White to off-white solid (presumed) |

| Solubility | Sparingly soluble in aqueous solutions, soluble in organic solvents like DMSO and methanol (B129727) (presumed) |

Proposed Synthesis of this compound

Experimental Protocol: A Proposed Synthetic Pathway

The proposed synthesis involves two key stages: the synthesis of the N-desmethyl intermediate and the subsequent introduction of the deuterium (B1214612) label.

Step 1: Synthesis of N-Desmethyl Regorafenib

A common strategy for N-demethylation of N-methylamides involves hydrolysis under acidic or basic conditions, or through oxidative demethylation. Given the complexity of the Regorafenib molecule, a mild and selective demethylation protocol would be necessary to avoid degradation of other functional groups. One potential approach involves the use of a demethylating agent such as iodine in the presence of a base.

-

Reaction: Regorafenib is dissolved in a suitable aprotic solvent, such as N,N-dimethylformamide (DMF). A demethylating agent, for example, a combination of iodine and a non-nucleophilic base like sodium hydride, is added to the reaction mixture.

-

Work-up: The reaction is quenched with a reducing agent, such as sodium thiosulfate (B1220275) solution, to remove excess iodine. The product is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.

-

Purification: The crude N-Desmethyl Regorafenib is purified by column chromatography on silica (B1680970) gel.

Step 2: Deuterium Labeling

The introduction of the three deuterium atoms can be achieved through a base-catalyzed H/D exchange on the picolinamide (B142947) ring.

-

Reaction: N-Desmethyl Regorafenib is dissolved in a deuterated solvent, such as methanol-d4, and a catalytic amount of a strong base, like sodium methoxide, is added. The reaction mixture is stirred at an elevated temperature to facilitate the exchange of the protons on the pyridine (B92270) ring with deuterium.

-

Work-up: The reaction is neutralized with a deuterated acid, such as DCl in D₂O. The solvent is removed under reduced pressure.

-

Purification: The final product, this compound, is purified by preparative high-performance liquid chromatography (HPLC) to achieve high purity.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for this compound.

Characterization and Analytical Methods

Thorough characterization is crucial to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Experimental Protocols for Characterization

4.1.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and isotopic enrichment.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as methanol or acetonitrile (B52724), at a concentration of approximately 1 µg/mL.

-

Data Acquisition: Mass spectra are acquired in positive ion mode.

-

Expected Results: The HRMS data should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺ of this compound. The isotopic pattern will confirm the presence of three deuterium atoms.

4.1.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to confirm the structure and the position of the deuterium labels.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent, such as DMSO-d₆.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired.

-

Expected Results: In the ¹H NMR spectrum, the signals corresponding to the protons that have been replaced by deuterium on the picolinamide ring will be absent or significantly reduced in intensity. The remaining proton signals should be consistent with the structure of N-Desmethyl Regorafenib. The ¹³C NMR spectrum will show the expected number of carbon signals, with those carbons attached to deuterium appearing as multiplets due to C-D coupling.

Analytical Method Validation for Quantification

For its use as an internal standard, a robust analytical method for the quantification of N-Desmethyl Regorafenib alongside Regorafenib and its other metabolites in biological matrices is required. This typically involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).

4.2.1. LC-MS/MS Method Development

-

Chromatography: Reversed-phase chromatography using a C18 column is a common choice. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) is optimized to achieve good separation of the analytes.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for sensitive and selective detection. Specific precursor-to-product ion transitions are identified for each analyte and the internal standard.

4.2.2. Method Validation Parameters

The analytical method should be validated according to regulatory guidelines, including the assessment of:

| Parameter | Description |

| Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. |

| Linearity | The range over which the method is accurate and precise. |

| Accuracy and Precision | The closeness of the measured values to the true values and the degree of scatter between a series of measurements. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. |

| Recovery | The efficiency of the extraction procedure. |

| Stability | The stability of the analyte in the biological matrix under different storage and processing conditions. |

Regorafenib Metabolism and Signaling Pathway Context

Regorafenib exerts its therapeutic effect by inhibiting multiple protein kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. Understanding its metabolism is crucial for interpreting clinical data.

Regorafenib Metabolic Pathway

Caption: Simplified metabolic pathway of Regorafenib.

Conclusion

This compound is a vital tool for the accurate quantification of the active metabolite of Regorafenib in biological samples. This guide has provided a proposed synthetic route, detailed characterization methods, and an overview of its application in the context of Regorafenib's metabolism. The successful synthesis and rigorous characterization of this isotopically labeled standard are paramount for advancing research and clinical development involving Regorafenib.

An In-depth Technical Guide to the Chemical Properties of N-Desmethyl Regorafenib-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of N-Desmethyl Regorafenib-d3, a deuterated metabolite of the multi-kinase inhibitor Regorafenib. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies.

Core Chemical Properties

This compound is the N-demethylated and deuterated analog of Regorafenib. The introduction of deuterium (B1214612) isotopes provides a valuable tool for metabolic studies, particularly in mass spectrometry-based bioanalysis, where it can be used as an internal standard.

Quantitative Data Summary

The key chemical identifiers and properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Chemical Name | 4-(4-((((4-chloro-3-(trifluoromethyl)phenyl)amino)carbonyl)amino)-3-fluorophenoxy)-N-(methyl-d3)-pyridine-2-carboxamide | Inferred from structure |

| Molecular Formula | C₂₀H₁₀D₃ClF₄N₄O₃ | [1] |

| Molecular Weight | 471.81 g/mol | [1] |

| CAS Number | Not available | - |

| Appearance | White to off-white solid | Assumed based on similar compounds |

| Solubility | Soluble in DMSO, Methanol (B129727) | Assumed based on similar compounds |

Experimental Protocols

This section details the experimental methodologies for the synthesis and analysis of this compound.

Proposed Synthesis of this compound

Step 1: N-Demethylation of Regorafenib

The N-demethylation of the picolinamide (B142947) moiety of Regorafenib can be achieved using various established methods, such as the von Braun reaction using cyanogen (B1215507) bromide followed by hydrolysis, or reaction with chloroformates like 1-chloroethyl chloroformate followed by methanolysis.

-

Reaction: Regorafenib is dissolved in a suitable aprotic solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane).

-

Reagent Addition: 1-Chloroethyl chloroformate is added dropwise to the solution at 0 °C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and then refluxed until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: The solvent is removed under reduced pressure. The residue is then dissolved in methanol and refluxed to cleave the intermediate carbamate.

-

Purification: The resulting N-desmethyl Regorafenib is purified by column chromatography on silica (B1680970) gel.

Step 2: N-Alkylation with Deuterated Methyl Iodide

The purified N-desmethyl Regorafenib is then alkylated using a deuterated methyl source to introduce the d3-methyl group.

-

Reaction: N-desmethyl Regorafenib is dissolved in a polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: A suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is added to the solution to deprotonate the amide nitrogen.

-

Alkylation: Deuterated methyl iodide (CD₃I) is added to the reaction mixture.

-

Reaction Progression: The reaction is stirred at room temperature or slightly elevated temperature until completion.

-

Purification: The final product, this compound, is purified using preparative high-performance liquid chromatography (HPLC).

LC-MS/MS Method for Quantification in Biological Matrices

This protocol is adapted from validated methods for the simultaneous analysis of Regorafenib and its metabolites in plasma.

-

Sample Preparation:

-

To 100 µL of plasma, add an internal standard solution (e.g., a stable isotope-labeled analog of another drug).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A linear gradient from 20% to 80% B over 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusion of a standard solution.

-

Western Blot Analysis of Target Protein Phosphorylation

This protocol can be used to investigate the effect of this compound on the phosphorylation status of key signaling proteins in cancer cell lines.

-

Cell Treatment:

-

Seed cancer cells (e.g., colorectal or hepatocellular carcinoma cell lines) in 6-well plates.

-

Treat the cells with varying concentrations of this compound for a specified time (e.g., 24 hours).

-

Include a vehicle-treated control group.

-

-

Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-VEGFR, p-PDGFR, p-ERK, total VEGFR, total PDGFR, total ERK) overnight at 4 °C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Signaling Pathways

Regorafenib, the parent compound of this compound, is a multi-kinase inhibitor that targets several key signaling pathways involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. It is anticipated that this compound retains a similar inhibitory profile.

Inhibition of Angiogenesis and Oncogenesis Pathways

The diagram below illustrates the primary signaling pathways inhibited by Regorafenib and its active metabolites.

This guide provides a foundational understanding of the chemical properties and relevant experimental methodologies for this compound. For further in-depth analysis and specific applications, it is recommended to consult the primary literature and validated analytical standards.

References

N-Desmethyl Regorafenib-d3 certificate of analysis

This document provides a comprehensive technical overview of N-Desmethyl Regorafenib-d3, a deuterated internal standard for N-Desmethyl Regorafenib (B1684635) (M5), an active metabolite of Regorafenib. This guide is intended for researchers, scientists, and professionals in drug development and clinical diagnostics, offering detailed information on its properties, analytical methodologies, and metabolic context.

Certificate of Analysis (Representative Data)

The following tables summarize the typical chemical and physical properties and quality control results for this compound, presented in a format analogous to a Certificate of Analysis.

Chemical and Physical Properties

| Property | Value |

| Product Name | This compound |

| Synonyms | N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3 |

| Molecular Formula | C₂₀H₁₀D₃ClF₄N₄O₄[1][2][3] |

| Molecular Weight | 487.81 g/mol [1][2][3] |

| CAS Number | Not available (for deuterated form); 835621-12-0 (for unlabelled form)[2][4] |

| Appearance | White to Off-White Solid |

| Solubility | Soluble in DMSO, Methanol |

| Storage | Store at -20°C |

Quality Control Data

| Test | Specification | Result | Method |

| Purity (by HPLC) | ≥98% | 99.5% | High-Performance Liquid Chromatography |

| Purity (by LC-MS) | Conforms to structure | Conforms | Liquid Chromatography-Mass Spectrometry |

| Isotopic Enrichment | ≥99% Deuterium | 99.6% | Mass Spectrometry |

| Identity (¹H NMR) | Conforms to structure | Conforms | Nuclear Magnetic Resonance |

| Residual Solvents | ≤0.5% | <0.1% | Gas Chromatography |

Metabolic Pathway of Regorafenib

Regorafenib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5][6] The major oxidative pathway involves CYP3A4, which leads to the formation of two pharmacologically active metabolites: M-2 (Regorafenib-N-oxide) and M-5 (N-Desmethyl Regorafenib-N-oxide).[5][6][7] this compound is the stable isotope-labeled counterpart to the M-5 metabolite.

Experimental Protocols

The quantification of Regorafenib and its metabolites, including N-Desmethyl Regorafenib, is crucial for pharmacokinetic and therapeutic drug monitoring studies. A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for this analysis.[8][9]

Protocol: Quantification by LC-MS/MS

This protocol outlines a typical procedure for the simultaneous determination of Regorafenib and its metabolites in plasma.

-

Sample Preparation:

-

Pipette 100 µL of plasma into a microcentrifuge tube.

-

Add an internal standard solution containing this compound.

-

Perform protein precipitation by adding 300 µL of acetonitrile.

-

Vortex mix for 1 minute and then centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: UPLC System (e.g., Waters ACQUITY)[9]

-

Column: C18 reverse-phase column (e.g., ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)[9]

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient: A time-programmed gradient is used to separate the analytes.

-

Injection Volume: 2-5 µL

-

-

Mass Spectrometry Conditions:

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization: Electrospray ionization (ESI), positive mode

-

Detection: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard.

-

References

- 1. N-Desmethyl Regorafenib N-Oxide-D3 | CAS No- NA | Simson Pharma Limited [simsonpharma.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. file.medchemexpress.eu [file.medchemexpress.eu]

- 4. N-Desmethyl regorafenib N-oxide | C20H13ClF4N4O4 | CID 53491673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Regorafenib as a single-agent in the treatment of patients with gastrointestinal tumors: an overview for pharmacists - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Higher Systemic Exposure to Unbound Active Metabolites of Regorafenib Is Associated With Short Progression-Free Survival in Colorectal Cancer Patients [pubmed.ncbi.nlm.nih.gov]

- 8. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Deuterated Regorafenib (B1684635) Metabolites for Research

This technical guide provides a comprehensive overview of deuterated regorafenib and its primary active metabolites, M-2 and M-5. Regorafenib is a multi-kinase inhibitor used in the treatment of various cancers, and understanding its metabolic profile is crucial for optimizing its therapeutic potential. The use of deuterated analogs in research offers significant advantages in studying pharmacokinetics and metabolism.

Introduction to Deuterated Pharmaceuticals

Deuteration, the selective replacement of hydrogen atoms with their stable heavy isotope deuterium, is a strategic approach in drug development to enhance pharmacokinetic properties.[1] The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic breakdown by enzymes such as the cytochrome P450 system.[] This phenomenon, known as the kinetic isotope effect, can result in several therapeutic advantages, including:

-

Increased drug exposure and half-life: Slower metabolism can lead to a longer duration of action.[]

-

Improved safety profile: Deuteration can reduce the formation of potentially toxic metabolites.[3]

-

Enhanced bioavailability: A reduction in first-pass metabolism can increase the amount of active drug reaching systemic circulation.[3]

-

Stable metabolic profiles: Deuterated compounds can offer more predictable pharmacokinetics among patients.[]

Deuterated compounds are also invaluable tools in research, particularly in metabolic and pharmacokinetic studies, where they can be used as internal standards for quantitative analysis.[3][4]

Regorafenib and its Active Metabolites

Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment.[5][6] It is approved for the treatment of metastatic colorectal cancer (CRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[7][8]

Regorafenib is primarily metabolized in the liver by cytochrome P450 3A4 (CYP3A4) and uridine (B1682114) diphosphate (B83284) glucuronosyltransferase 1A9 (UGT1A9).[9][10] This process leads to the formation of two major active metabolites that are prevalent in human plasma at steady-state: M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[7][9] Both M-2 and M-5 exhibit pharmacological activity and steady-state concentrations comparable to the parent drug, regorafenib.[9][11]

Rationale for Deuterated Regorafenib Metabolites in Research

The development and study of deuterated regorafenib and its metabolites are driven by the need to:

-

Elucidate Metabolic Pathways: Deuterium labeling helps in tracking the metabolic fate of regorafenib and identifying the specific sites of metabolic transformation.[4]

-

Improve Pharmacokinetic Profiles: By selectively deuterating metabolically labile positions, it may be possible to create analogs of regorafenib with improved half-life and reduced pharmacokinetic variability.

-

Serve as Internal Standards: Deuterated versions of regorafenib, M-2, and M-5 are ideal internal standards for bioanalytical assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), ensuring accurate quantification in biological matrices.[8] A deuterated form of regorafenib, Regorafenib-D3, is available for research purposes.[12]

Data Presentation

Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of regorafenib and its active metabolites.

| Parameter | Regorafenib | Metabolite M-2 | Metabolite M-5 | Reference |

| Tmax (hours) | 4 | - | - | [9] |

| Cmax (µg/mL) | 2.5 | - | - | [9] |

| AUC (µg·h/mL) | 70.4 | - | - | [9] |

| Steady-State Cmax (µg/mL) | 3.9 | Similar to Regorafenib | Similar to Regorafenib | [9] |

| Steady-State AUC (µg·h/mL) | 58.3 | Similar to Regorafenib | Similar to Regorafenib | [9] |

| Half-life (hours) | 28 (14-58) | - | - | [9] |

| Protein Binding (Human Plasma) | 99.5% | 99.8% | 99.95% | [7][9] |

| Unbound Fraction (Human Plasma) | ~0.5% | ~0.2% | ~0.05% | [5][11] |

| Unbound Fraction (Murine Plasma) | ~0.6% | ~0.9% | ~0.4% | [5][11] |

In Vitro Kinase Inhibition

Regorafenib and its metabolites, M-2 and M-5, demonstrate potent inhibitory activity against a range of kinases involved in cancer progression. Their kinase inhibition profiles are very similar.[5][11]

| Target Kinase | Reported Inhibition by Regorafenib, M-2, and M-5 | Reference |

| VEGFR1, VEGFR2, VEGFR3 | Yes | [9] |

| TIE2 | Yes | [9] |

| KIT | Yes | [9] |

| RET | Yes | [9] |

| RAF-1 | Yes | [9] |

| BRAF, BRAFV600E | Yes | [9] |

| PDGFR | Yes | [5] |

| FGFR | Yes | [5] |

| DDR2 | Yes | [9] |

| TrkA | Yes | [9] |

| Eph2A | Yes | [9] |

| SAPK2 | Yes | [9] |

| PTK5 | Yes | [9] |

| Abl | Yes | [9] |

Experimental Protocols

Synthesis of Regorafenib

Several methods for the synthesis of regorafenib have been reported. A common approach involves the following key steps[13][14]:

-

Preparation of 4-chloro-N-methyl-2-pyridinecarboxamide: This intermediate can be synthesized from 2-picolinic acid by treatment with thionyl chloride followed by reaction with methylamine (B109427).[15]

-

Coupling Reaction: 4-chloro-N-methyl-2-pyridinecarboxamide is then reacted with 4-amino-3-fluorophenol (B140874) in the presence of a base (e.g., potassium tert-butoxide) in an organic solvent like dimethylformamide (DMF) to form the diaryl ether linkage.[13]

-

Urea Formation: The resulting intermediate is then reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate to form the final regorafenib molecule.

Synthesis of Deuterated Regorafenib (Regorafenib-d3): To synthesize Regorafenib-d3, deuterated methylamine (CD3NH2) would be used in the first step in place of standard methylamine.[12]

In Vitro Kinase Phosphorylation Assay

This protocol is based on methodologies described for evaluating the inhibition of key target kinases.[5]

-

Cell Culture: Human umbilical vein endothelial cells (HUVECs) are cultured in EBM-2 medium.

-

Serum Starvation: Cells are serum-starved for 6 hours in EBM-2 containing 0.1% BSA.

-

Compound Treatment: 2 x 10^5 cells are treated with various concentrations of regorafenib, M-2, or M-5 for 1 hour.

-

Stimulation: Cells are stimulated with VEGF-A (50 ng/mL) or VEGF-C (200 ng/mL) for 10 minutes to induce kinase phosphorylation.

-

Cell Lysis and Western Blot: Cells are lysed, and total cell lysates are analyzed by Western blot to assess the inhibition of phosphorylation of target kinases like VEGFR2, VEGFR3, ERK1/2, and AKT, using antibodies against both the total and phosphorylated forms of the proteins.

In Vivo Murine Xenograft Model

This protocol outlines a general procedure for assessing the antitumor activity of regorafenib and its metabolites in vivo.[6][11]

-

Animal Model: Female athymic nude mice are used.

-

Tumor Implantation: Human colorectal cancer cells (e.g., Colo-205) are subcutaneously implanted into the flank of the mice.

-

Treatment Initiation: When tumors reach a predetermined size, mice are randomized into treatment and control groups.

-

Compound Administration: Regorafenib, M-2, or M-5 are administered orally, once daily, at a specified dose (e.g., 10 mg/kg). The vehicle control is administered to the control group. The compounds are typically dissolved in a vehicle such as a mixture of polypropylene (B1209903) glycol, polyethylene (B3416737) glycol 400, and Pluronic F68.[5]

-

Tumor Growth Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

-

Pharmacokinetic Analysis: Plasma samples can be collected at various time points to determine the concentrations of the administered compounds and their metabolites.[6]

Bioanalytical Method for Quantification in Human Plasma

This is based on a validated stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8]

-

Sample Preparation: Protein precipitation is performed on lithium-heparinized human plasma samples. This typically involves adding a solvent like acetonitrile (B52724) containing the deuterated internal standards.

-

Chromatography: Separation is achieved using a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., a C18 column).

-

Mass Spectrometry: Detection and quantification are performed using a triple-quadrupole tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

Quantification: The concentration of each analyte (regorafenib, M-2, M-5) is determined by comparing its peak area to that of its corresponding deuterated internal standard. The validated concentration range for this method is typically 2.00 to 2000 µg/L for all analytes.[8]

Visualizations

Metabolic Pathway of Regorafenib

Caption: Metabolic conversion of regorafenib to its primary active and inactive metabolites.

Signaling Pathways Inhibited by Regorafenib

Caption: Inhibition of key signaling pathways by regorafenib and its active metabolites.

Experimental Workflow for Efficacy Testing

Caption: A typical workflow for preclinical evaluation of deuterated regorafenib metabolites.

References

- 1. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regorafenib | C21H15ClF4N4O3 | CID 11167602 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Determination of regorafenib (BAY 73-4506) and its major human metabolites BAY 75-7495 (M-2) and BAY 81-8752 (M-5) in human plasma by stable-isotope dilution liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. researchgate.net [researchgate.net]

- 11. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regorafenib-D3 | CAS No- 1255386-16-3 | Simson Pharma Limited [simsonpharma.com]

- 13. US9790185B2 - Process for the preparation of regorafenib and its crystalline forms - Google Patents [patents.google.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

N-Desmethyl Regorafenib-d3: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, this technical guide provides an in-depth overview of N-Desmethyl Regorafenib-d3, a key metabolite of the multi-kinase inhibitor Regorafenib (B1684635). This document covers its chemical identity, analytical quantification methods, and its role in the metabolic pathway of its parent compound.

Core Compound Information

This compound is the deuterated form of N-Desmethyl Regorafenib N-Oxide (M5), one of the two major active metabolites of Regorafenib. The stable isotope labeling makes it a crucial internal standard for quantitative bioanalytical assays.

| Identifier | Value | Source |

| Compound Name | This compound; N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3 | LGC Standards[1] |

| CAS Number | Not Available (NA) for the deuterated form. The unlabeled form, Regorafenib N-Desmethyl Impurity, has the CAS number 1343498-72-5.[2][3] | Multiple Vendors |

| Molecular Formula | C₂₀H₁₀D₃ClF₄N₄O₃ | LGC Standards[1] |

| Parent Drug | Regorafenib (CAS: 755037-03-7)[4] | Wikipedia[4] |

Structural Information

The chemical structure of N-Desmethyl Regorafenib features the core structure of Regorafenib with the N-methyl group removed and a deuterium (B1214612) label incorporated.

(Note: A 2D structural image would typically be included here. As a text-based AI, I cannot generate images. Please refer to chemical supplier databases for a visual representation of the structure.)

Metabolic Pathway of Regorafenib

Regorafenib undergoes extensive metabolism primarily in the liver, mediated by cytochrome P450 3A4 (CYP3A4) and UDP glucuronosyltransferase 1A9 (UGT1A9).[5] This process leads to the formation of two major active metabolites: M2 (Regorafenib N-oxide) and M5 (N-desmethyl Regorafenib N-oxide).[5] Both M2 and M5 exhibit pharmacological activity similar to the parent drug.[5] this compound serves as an invaluable tool for accurately studying the pharmacokinetics of the M5 metabolite.

Experimental Protocols: Quantification of Regorafenib and its Metabolites

The accurate quantification of Regorafenib and its metabolites, including N-Desmethyl Regorafenib N-oxide (M5), in biological matrices is critical for pharmacokinetic and therapeutic drug monitoring studies. The most common analytical technique employed is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

General Experimental Workflow

Detailed Methodological Parameters from Literature

The following tables summarize key parameters from published LC-MS/MS methods for the analysis of Regorafenib and its metabolites.

Table 1: Sample Preparation

| Parameter | Method 1[6] | Method 2[7] |

| Biological Matrix | Mouse Plasma | Human Plasma |

| Sample Volume | 30 µL | Not Specified |

| Internal Standard | regorafenib-¹³CD₃, M2-¹³CD₃, RG-¹³CD₃ | Not specified for M5 |

| Precipitation Agent | Acetonitrile:water (3:1, v/v) containing the internal standard | Not Specified |

| Extraction Method | Protein Precipitation | Protein Precipitation |

Table 2: Liquid Chromatography

| Parameter | Method 1[6] | Method 2[7] |

| LC System | UPLC | Not Specified |

| Column | Not Specified | Hypersil Gold® |

| Mobile Phase A | Not Specified | 10mM ammonium (B1175870) formate (B1220265) containing 0.1% formic acid |

| Mobile Phase B | Not Specified | Acetonitrile containing 0.1% formic acid |

| Flow Rate | Not Specified | 0.3 mL/min |

| Elution | Not Specified | Gradient |

| Run Time | 5 min | Not Specified |

Table 3: Mass Spectrometry

| Parameter | Method 1[6] | Method 2[7] |

| Mass Spectrometer | Triple Quadrupole | Triple Quadrupole |

| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |

| Detection Mode | Selected Reaction Monitoring (SRM) | Selected Reaction Monitoring (SRM) |

Table 4: Method Validation Data

| Parameter | Method 1 (for M5)[6] | Method 2 (for M5)[7] |

| Calibration Range | 5 - 1,000 ng/mL | 50 - 5,000 ng/mL |

| LLOQ | 5 ng/mL | Not Specified |

| Intra-day Precision (CV%) | < 12.0% | 2.4 to 10.2% |

| Inter-day Precision (CV%) | < 12.0% | 2.4 to 10.2% |

| Accuracy | 91.3% | 91.0 to 111.7% |

| Recovery | >90% | Satisfactory |

Conclusion

This compound is an indispensable tool for the accurate bioanalysis of Regorafenib's active metabolite, M5. The detailed LC-MS/MS methodologies presented here provide a robust framework for researchers engaged in pharmacokinetic, pharmacodynamic, and clinical studies of Regorafenib. Understanding the metabolic fate and quantifying the exposure of active metabolites are crucial for optimizing therapeutic strategies and personalizing medicine for patients undergoing treatment with this multi-kinase inhibitor.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. veeprho.com [veeprho.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. Regorafenib - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous analysis of regorafenib and sorafenib and three of their metabolites in human plasma using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Determination of Isotopic Purity of N-Desmethyl Regorafenib-d3

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterium-labeled compounds, such as N-Desmethyl Regorafenib-d3, are critical tools in pharmaceutical research and development. They serve as invaluable internal standards in pharmacokinetic studies, aid in metabolism profiling, and can even be developed as therapeutic agents with improved metabolic stability. The isotopic purity of these labeled compounds is a crucial parameter that directly impacts the accuracy and reliability of experimental results. This guide provides an in-depth overview of the methodologies used to determine the isotopic purity of this compound, focusing on high-resolution mass spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

N-Desmethyl Regorafenib (B1684635) is a primary metabolite of Regorafenib, a multi-kinase inhibitor used in cancer therapy[1][2][3]. The deuterated analog, this compound, is often used as an internal standard in bioanalytical methods[4]. Ensuring its high isotopic purity is paramount for accurate quantification of the unlabeled analyte.

Experimental Protocols

The determination of isotopic purity for deuterated compounds like this compound relies on sophisticated analytical techniques capable of differentiating between molecules with minute mass differences. The two primary methods employed are High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5][6]

High-Resolution Mass Spectrometry (HR-MS) Protocol

HR-MS is a powerful technique for determining isotopic enrichment by precisely measuring the mass-to-charge ratio (m/z) of ions.[7][8][9]

1. Sample Preparation:

-

Accurately weigh a small amount of this compound.

-

Dissolve the sample in a suitable high-purity solvent (e.g., acetonitrile, methanol) to a final concentration of approximately 1 µg/mL.

-

Further dilute the sample as necessary to be within the linear range of the mass spectrometer.

2. Instrumentation and Data Acquisition:

-

Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

Infuse the sample solution directly or via a liquid chromatography (LC) system.

-

Acquire the full scan mass spectrum in the positive ion mode, focusing on the expected m/z range for the protonated molecule [M+H]⁺.

3. Data Analysis and Isotopic Purity Calculation:

-

Identify the isotopic cluster corresponding to the protonated this compound. This will include the peak for the fully deuterated species (d3) and peaks for any less-deuterated (d2, d1) or non-deuterated (d0) species.

-

Extract the ion chromatograms for each isotopologue.

-

Integrate the peak areas for each isotopologue.

-

Calculate the percentage of isotopic purity using the following formula:

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy, particularly ¹H NMR and ²H NMR, provides detailed information about the location and extent of deuteration.[10][11]

1. Sample Preparation:

-

Dissolve a precisely weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d6, Chloroform-d) that does not have signals overlapping with the analyte's signals.

-

Add a known amount of an internal standard with a distinct NMR signal for quantitative analysis (qNMR).

2. Instrumentation and Data Acquisition:

-

Acquire a ¹H NMR spectrum to observe the residual proton signals at the sites of deuteration. The reduction in the integral of these signals compared to a non-deuterated standard provides a measure of deuterium (B1214612) incorporation.

-

Acquire a ²H NMR spectrum to directly observe the deuterium signals. This provides a direct confirmation of the deuteration sites.

3. Data Analysis and Isotopic Purity Calculation:

-

In the ¹H NMR spectrum, integrate the signals corresponding to the protons at the deuterated positions and compare them to the integral of a non-deuterated proton signal within the same molecule.

-

The percentage of deuteration can be calculated by the reduction in the signal integral.

-

In the ²H NMR spectrum, the presence and integration of signals confirm the positions and relative abundance of deuterium.

Data Presentation

The quantitative data obtained from HR-MS and NMR analyses can be summarized in tables for clear comparison and reporting. The following tables present hypothetical but realistic data for a batch of this compound.

Table 1: Isotopic Distribution of this compound Determined by HR-MS

| Isotopologue | Molecular Formula | Calculated m/z ([M+H]⁺) | Measured m/z ([M+H]⁺) | Relative Abundance (%) |

| d0 | C₂₀H₁₄ClF₄N₄O₃ | 469.0745 | 469.0742 | 0.1 |

| d1 | C₂₀H₁₃DClF₄N₄O₃ | 470.0807 | 470.0805 | 0.5 |

| d2 | C₂₀H₁₂D₂ClF₄N₄O₃ | 471.0870 | 471.0868 | 1.2 |

| d3 | C₂₀H₁₁D₃ClF₄N₄O₃ | 472.0933 | 472.0931 | 98.2 |

Table 2: Isotopic Purity of this compound

| Analytical Method | Isotopic Purity (%) |

| High-Resolution Mass Spectrometry | 98.2 |

| ¹H NMR Spectroscopy | >98 |

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the isotopic purity of this compound.

Caption: Workflow for Isotopic Purity Determination by HR-MS.

Caption: Workflow for Isotopic Purity Determination by NMR.

Conclusion

The accurate determination of isotopic purity is a non-negotiable aspect of quality control for deuterated compounds used in pharmaceutical research. A combination of HR-MS and NMR spectroscopy provides a comprehensive and robust approach to characterizing the isotopic enrichment of this compound. By following detailed and validated experimental protocols, researchers can ensure the quality of their labeled compounds, leading to more reliable and reproducible scientific outcomes.

References

- 1. N-Desmethyl Regorafenib | 1343498-72-5 [chemicalbook.com]

- 2. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 6. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to Regorafenib Metabolism and M-5 Metabolite Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Regorafenib (B1684635), an oral multi-kinase inhibitor, is a critical therapeutic agent in the treatment of various cancers. Its clinical efficacy and toxicity are significantly influenced by its metabolic profile, particularly the formation of its active metabolites, M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl). This technical guide provides a comprehensive overview of the metabolic pathways of regorafenib, with a specific focus on the formation of the M-5 metabolite. It includes detailed experimental protocols for in vitro and in vivo metabolism studies, quantitative pharmacokinetic data, and visual representations of the metabolic pathways and experimental workflows to support further research and development in this field.

Introduction

Regorafenib exerts its anti-tumor effects by targeting multiple kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment. The biotransformation of regorafenib is a crucial aspect of its pharmacology, as its major metabolites, M-2 and M-5, exhibit pharmacological activity comparable to the parent drug.[1] Understanding the nuances of regorafenib metabolism is therefore essential for optimizing its therapeutic index, managing drug-drug interactions, and personalizing patient therapy. This guide serves as a technical resource for professionals engaged in the study of regorafenib's metabolic fate.

Metabolic Pathways of Regorafenib

Regorafenib is primarily metabolized in the liver. The key enzymes responsible for its biotransformation are Cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[2][3]

The metabolic cascade begins with the oxidation of regorafenib by CYP3A4 to form the active N-oxide metabolite, M-2. Subsequently, M-2 can undergo further metabolism, also mediated by CYP3A4, through N-demethylation to form the second active metabolite, M-5. Additionally, both regorafenib and the M-2 metabolite can be conjugated with glucuronic acid by UGT1A9 to form inactive glucuronides.[2]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of regorafenib and its active metabolites, M-2 and M-5, have been characterized in human subjects. The following tables summarize key pharmacokinetic parameters.

Table 1: Single Dose Pharmacokinetics of Regorafenib and Metabolites (160 mg) [3]

| Analyte | Cmax (µg/mL) | Tmax (hr) | AUC (µg·h/mL) | Half-life (t½) (hr) |

| Regorafenib | 2.5 | 4 | 70.4 | 28 (14-58) |

| M-2 | - | - | - | 25 (14-32) |

| M-5 | - | - | - | 51 (32-70) |

Table 2: Steady-State Pharmacokinetics of Regorafenib (160 mg daily) [3]

| Analyte | Cmax (µg/mL) | AUC (µg·h/mL) |

| Regorafenib | 3.9 | 58.3 |

Table 3: Protein Binding of Regorafenib and its Metabolites [4]

| Compound | Protein Binding (%) |

| Regorafenib | 99.5 |

| M-2 | 99.8 |

| M-5 | 99.95 |

Experimental Protocols

In Vitro Metabolism of Regorafenib in Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of regorafenib using human liver microsomes.

Objective: To determine the in vitro metabolic profile of regorafenib and identify the metabolites formed.

Materials:

-

Regorafenib

-

Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

100 mM Phosphate (B84403) buffer (pH 7.4)

-

Internal Standard (e.g., Sorafenib)

-

Control compounds (e.g., known CYP3A4 substrates)

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer (100 mM, pH 7.4), human liver microsomes (final concentration, e.g., 0.5 mg/mL), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.

-

Initiation of Reaction: Add regorafenib (at various concentrations, e.g., 1-10 µM) to the pre-incubated mixture to initiate the metabolic reaction.

-

Incubation: Incubate the reaction mixture at 37°C with gentle agitation for a specified time course (e.g., 0, 15, 30, 60, and 120 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile, containing an internal standard.[5]

-

Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to precipitate the microsomal proteins.[2]

-

Sample Analysis: Transfer the supernatant to a new tube for analysis by a validated LC-MS/MS method.

In Vivo Animal Studies for Pharmacokinetic Analysis

This protocol provides a general framework for conducting in vivo studies in animal models, such as mice or rats, to evaluate the pharmacokinetics of regorafenib and its metabolites.

Objective: To determine the pharmacokinetic profile of regorafenib, M-2, and M-5 in an animal model.

Materials:

-

Regorafenib

-

Vehicle for oral administration (e.g., a mixture of transcutol: Cremophor EL: sodium chloride)[6]

-

Animal model (e.g., male Wistar rats or NMRI nu/nu mice)[7][8]

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

-

Dosing: Administer a single oral dose of regorafenib (e.g., 10-20 mg/kg) to the animals.[6][7]

-

Blood Sampling: Collect blood samples from a suitable site (e.g., tail vein) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours) post-dose into heparinized tubes.[2]

-

Plasma Preparation: Centrifuge the blood samples (e.g., 4000 g for 10 minutes at 4°C) to separate the plasma.[2]

-

Sample Storage: Store the plasma samples at -80°C until analysis.

-

Sample Preparation for Analysis:

-

Protein Precipitation: A common method involves adding a precipitating agent like acetonitrile to the plasma sample, vortexing, and then centrifuging to pellet the proteins.[2]

-

Solid-Phase Extraction (SPE): For cleaner samples, an Oasis HLB extraction cartridge can be used. The plasma is diluted, loaded onto the conditioned cartridge, washed, and then the analytes are eluted with methanol.[9]

-

-

LC-MS/MS Analysis: Quantify the concentrations of regorafenib, M-2, and M-5 in the processed plasma samples using a validated LC-MS/MS method.

Analytical Method: UPLC-MS/MS for Quantification

This section details a representative Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the simultaneous quantification of regorafenib, M-2, and M-5 in plasma.

Instrumentation:

-

UPLC system coupled with a triple quadrupole mass spectrometer.

Chromatographic Conditions: [10]

-

Column: Waters ACQUITY UPLC BEH C18 (e.g., 2.1 mm × 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: Acetonitrile

-

Flow Rate: 0.40 mL/min

-

Gradient Elution:

-

0-0.5 min: 10% B

-

0.5-1.0 min: 10% to 90% B

-

1.0-2.0 min: 90% B

-

2.0-3.0 min: 10% B

-

-

Injection Volume: 2.0 µL

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Detection Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Precursor Ion > Product Ion):

-

To be optimized for specific instrument, but representative transitions can be found in the literature.

-

Conclusion

The metabolism of regorafenib to its active metabolites, M-2 and M-5, is a pivotal determinant of its therapeutic activity and safety profile. A thorough understanding of the enzymatic pathways, primarily involving CYP3A4 and UGT1A9, is crucial for predicting and managing drug-drug interactions and inter-individual variability in patient response. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the metabolism of regorafenib, with the ultimate goal of optimizing its clinical use and improving patient outcomes.

References

- 1. researchgate.net [researchgate.net]

- 2. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. Stivarga (regorafenib) dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 5. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. Development and validation of an analytical method for regorafenib and its metabolites in mouse plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Pharmacokinetic Study of the Interaction Between Regorafenib and Paracetamol in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Quantitative determination of regorafenib and its two major metabolites in human plasma with high-performance liquid chromatography and ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma [frontiersin.org]

The Central Role of Cytochrome P450 3A4 in the N-desmethylation of Regorafenib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Regorafenib (B1684635), an oral multi-kinase inhibitor, is a critical therapeutic agent in the treatment of metastatic colorectal cancer, gastrointestinal stromal tumors, and hepatocellular carcinoma. Its efficacy and safety are intrinsically linked to its complex metabolic profile, which is predominantly governed by the cytochrome P450 (CYP) enzyme system. This technical guide provides an in-depth exploration of the pivotal role of CYP3A4 in the N-desmethylation of regorafenib, a key step in the formation of its pharmacologically active metabolites. Understanding this metabolic pathway is crucial for predicting drug-drug interactions, inter-individual variability in patient response, and for the development of personalized medicine strategies.

Regorafenib undergoes extensive hepatic metabolism, primarily mediated by CYP3A4 and to a lesser extent by UGT1A9.[1][2] The oxidative metabolism by CYP3A4 leads to the formation of two major active metabolites: M-2 (regorafenib-N-oxide) and M-5 (N-oxide and N-desmethyl).[3][4] These metabolites are not only present in systemic circulation at concentrations comparable to the parent drug but also exhibit similar pharmacological activity, contributing significantly to the overall therapeutic effect and potential toxicity of regorafenib.[3][5] This guide will focus specifically on the N-desmethylation process, a critical transformation in the metabolic cascade of regorafenib.

Data Presentation

The following tables summarize the quantitative data available on the metabolism of regorafenib, with a focus on the role of CYP3A4.

Table 1: In Vitro Metabolism of Regorafenib by Recombinant CYP Isoforms

| CYP Isoform | Metabolite Formed | Relative Activity (%) | Reference |

| CYP3A4 | M-2 (N-oxide) | 100 | [6] |

| CYP3A4 | M-5 (N-oxide & N-desmethyl) | Major contributor | [4] |

| CYP2J2 | M-3 (hydroxylated metabolite) | Minor contributor | [7] |

Table 2: Effect of CYP3A4 Modulators on Regorafenib and Metabolite Pharmacokinetics in Humans

| Modulator | Effect on CYP3A4 | Change in Regorafenib AUC | Change in M-2 AUC | Change in M-5 AUC | Reference |

| Ketoconazole (strong inhibitor) | Inhibition | ↑ ~33% | ↓ ~90% | ↓ ~90% | [1] |

| Rifampin (strong inducer) | Induction | ↓ ~50% | No significant change | ↑ ~264% | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are representative protocols for key experiments in studying the N-desmethylation of regorafenib.

In Vitro Metabolism of Regorafenib using Human Liver Microsomes (HLM)

This protocol is designed to assess the metabolism of regorafenib in a system that contains a mixture of hepatic enzymes.

1. Materials:

-

Regorafenib

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or other suitable organic solvent for quenching

-

Internal standard (for LC-MS/MS analysis)

2. Incubation Procedure:

-

Prepare a stock solution of regorafenib in a suitable solvent (e.g., DMSO).

-

In a microcentrifuge tube, pre-incubate HLM (final concentration typically 0.5-1.0 mg/mL) in potassium phosphate buffer at 37°C for 5 minutes.

-

Add regorafenib to the incubation mixture at various concentrations (e.g., 0.5-20 µM).

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the mixture at 37°C with gentle shaking for a specified time (e.g., 30-60 minutes).

-

Terminate the reaction by adding a cold quenching solution (e.g., acetonitrile containing an internal standard).

-

Centrifuge the samples to precipitate proteins.

-

Collect the supernatant for analysis.

3. Analysis:

-

Analyze the supernatant using a validated LC-MS/MS method to quantify the disappearance of the parent drug (regorafenib) and the formation of metabolites (M-2 and M-5).

Metabolite Identification and Quantification using LC-MS/MS

This protocol outlines the analytical procedure for identifying and quantifying regorafenib and its metabolites.

1. Sample Preparation:

-

Protein precipitation is a common method. To a plasma or incubation sample, add a precipitating agent (e.g., acetonitrile) typically in a 3:1 ratio (v/v).

-

Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube for analysis.

2. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reverse-phase column is typically used (e.g., Acquity UPLC BEH C18).

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.

-

Injection Volume: 5-10 µL.

3. Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection: Multiple Reaction Monitoring (MRM) is employed for quantification, using specific precursor-to-product ion transitions for regorafenib, M-2, M-5, and the internal standard.

-

Ion Transitions (Example):

-

Regorafenib: m/z 483.1 → 270.1

-

M-2 (Regorafenib-N-oxide): m/z 499.1 → 286.1

-

M-5 (N-desmethyl-N-oxide): m/z 485.1 → 286.1

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Regorafenib N-desmethylation

The following diagram illustrates the sequential metabolism of regorafenib to its N-desmethylated metabolite, M-5, primarily mediated by CYP3A4.

Caption: Metabolic pathway of regorafenib to its active metabolites M-2 and M-5.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the typical workflow for an in vitro experiment to study the metabolism of regorafenib.

Caption: Workflow for an in vitro regorafenib metabolism experiment.

Conclusion

CYP3A4 plays a central and indispensable role in the metabolism of regorafenib, particularly in the formation of its active metabolites M-2 and M-5 through N-oxidation and subsequent N-desmethylation. The significant contribution of these metabolites to the overall pharmacological effect of regorafenib underscores the importance of understanding the kinetics and regulation of their formation. The pronounced effects of CYP3A4 inhibitors and inducers on regorafenib's pharmacokinetic profile highlight the potential for clinically significant drug-drug interactions. While the qualitative role of CYP3A4 in N-desmethylation is well-established, a notable gap exists in the public domain regarding the specific enzyme kinetic parameters (Km and Vmax) for the conversion of M-2 to M-5. Further research to elucidate these parameters would be invaluable for refining physiologically based pharmacokinetic (PBPK) models and for developing more precise dosing strategies to optimize the therapeutic window of regorafenib, thereby enhancing efficacy and minimizing toxicity for patients. The provided experimental protocols and workflows serve as a guide for researchers aiming to further investigate the intricacies of regorafenib metabolism.

References

- 1. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional characterization of 27 CYP3A4 protein variants to metabolize regorafenib in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

N-Desmethyl Regorafenib-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N-Desmethyl Regorafenib-d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the active metabolite of Regorafenib in complex biological matrices. This document outlines its suppliers, availability, and technical specifications, and provides a detailed experimental protocol for its use in pharmacokinetic studies.

Supplier and Availability of this compound

The procurement of high-quality, reliable stable isotope-labeled standards is paramount for accurate bioanalytical studies. Several specialized chemical suppliers offer this compound, primarily on a custom synthesis basis. Researchers should contact these vendors directly for the most current information on lead times and pricing.

| Supplier | Product Name | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Availability | Unlabeled CAS Number |

| LGC Standards | This compound | TRC-D293272 | C₂₀H₁₀D₃ClF₄N₄O₃ | 471.81 | Custom Synthesis | 1343498-72-5[1] |

| Simson Pharma Limited | N-Desmethyl Regorafenib N-Oxide-D3 | - | C₂₀H₁₀D₃ClF₄N₄O₄ | 487.81 | Custom Synthesis | NA |

| Pharmaffiliates | N-Desmethyl Regorafenib N-Oxide-d3 | PA STI 089608 | C₂₀H₁₀D₃ClF₄N₄O₄ | 487.81 | Enquire for availability | 835621-12-0 (Unlabeled)[2] |

| MedchemExpress | Regorafenib N-oxide and N-desmethyl (M5)-d3 | HY-108226S | C₂₀H₁₀D₃ClF₄N₄O₄ | 487.81 | Enquire for availability | NA |

| Cleanchem | N-Desmethyl Regorafenib N-Oxide-D3 | CL-RGFB-34 | C₂₀H₁₀D₃ClF₄N₄O₄ | 487.8 | Custom Synthesis | NA |

Note: There appear to be variations in the naming and reported molecular formulas (with and without the N-Oxide). Researchers are strongly advised to confirm the exact chemical structure and specifications with the supplier to ensure it meets the requirements of their analytical method. The unlabeled N-Desmethyl Regorafenib has a CAS number of 1343498-72-5.[1][3]

Regorafenib Metabolism and the Role of N-Desmethyl Regorafenib

Regorafenib undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 3A4 (CYP3A4) and UDP-glucuronosyltransferase 1A9 (UGT1A9).[4][5] The two major circulating active metabolites are M-2 (N-oxide) and M-5 (N-oxide and N-desmethyl).[4][5] N-Desmethyl Regorafenib is a key component of the M-5 metabolite. Understanding this pathway is critical for interpreting pharmacokinetic data and evaluating the overall exposure to active drug moieties.

Caption: Metabolic pathway of Regorafenib.

Experimental Protocol: Quantification of N-Desmethyl Regorafenib in Plasma using LC-MS/MS

The following is a representative protocol for the analysis of N-Desmethyl Regorafenib in a biological matrix, such as human plasma, using a stable isotope-labeled internal standard. This method is based on standard bioanalytical principles and should be fully validated according to regulatory guidelines (e.g., FDA, EMA).

1. Materials and Reagents

-

N-Desmethyl Regorafenib analytical standard

-

This compound internal standard (IS)

-

Control human plasma (K₂EDTA)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Water, LC-MS grade

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve N-Desmethyl Regorafenib and this compound in an appropriate solvent (e.g., DMSO or Methanol).

-

Working Solutions: Serially dilute the stock solutions with a suitable solvent mixture (e.g., 50:50 ACN:Water) to prepare calibration standards and quality control (QC) spiking solutions.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that provides an optimal response in the mass spectrometer.

3. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of plasma samples (calibration standards, QCs, and unknown study samples) into a 96-well plate.

-

Add 200 µL of the internal standard working solution in acetonitrile to each well.

-

Vortex the plate for 2 minutes to precipitate proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

Caption: Workflow for plasma sample preparation.

4. LC-MS/MS Conditions (Illustrative)

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation from other plasma components.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

MRM Transitions: Optimized transitions for N-Desmethyl Regorafenib and this compound.

5. Data Analysis

-

Integrate the peak areas for the analyte and the internal standard.

-

Calculate the peak area ratio (analyte/IS).

-

Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

-

Determine the concentrations of the QC and unknown samples from the calibration curve.

The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative bioanalysis.[6][7] It effectively compensates for variations in sample preparation, matrix effects, and instrument response, thereby ensuring the accuracy and precision of the pharmacokinetic data.[8] Researchers should ensure that the chosen internal standard is of high isotopic purity to avoid any interference with the quantification of the unlabeled analyte.[9]

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. cleanchemlab.com [cleanchemlab.com]

- 4. researchgate.net [researchgate.net]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Re-introduction of a Novel Approach to the Use of Stable Isotopes in Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Stable isotope methodology in the pharmacokinetic studies of androgenic steroids in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. youtube.com [youtube.com]

N-Desmethyl Regorafenib-d3: A Technical Guide to Physical and Chemical Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical stability of N-Desmethyl Regorafenib-d3. Given that this compound is the deuterated form of the active metabolite M5 of Regorafenib (B1684635), this document synthesizes data from studies on Regorafenib and its primary metabolites to infer the stability characteristics of the deuterated compound. This compound is primarily utilized as an internal standard in pharmacokinetic and metabolic studies.

Compound Overview

This compound is a stable isotope-labeled version of N-Desmethyl Regorafenib N-Oxide (M5), a major active metabolite of Regorafenib. Regorafenib is an oral multi-kinase inhibitor used in the treatment of various cancers. The deuteration (d3) makes it suitable for use as an internal standard in mass spectrometry-based bioanalytical assays, allowing for precise quantification of the non-deuterated M5 metabolite in biological matrices.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | N-Desmethyl Regorafenib N-Oxide (M5) | Regorafenib (Parent Drug) |

| Synonyms | N-Desmethyl Regorafenib (Pyridine)-N-oxide-d3 | Regorafenib metabolite M5; BAY 81-8752 | BAY 73-4506; Stivarga® |

| Molecular Formula | C₂₀H₁₀D₃ClF₄N₄O₄ | C₂₀H₁₃ClF₄N₄O₄ | C₂₁H₁₅ClF₄N₄O₃ |

| Molecular Weight | 487.81 g/mol | 484.79 g/mol | 482.8 g/mol |

| Appearance | Crystalline solid (inferred) | Crystalline solid (inferred) | White to pink or brownish solid substance |

| Solubility | Data not available. Likely soluble in DMSO and DMF. | Data not available. Likely soluble in DMSO and DMF. | Soluble in DMSO (~30 mg/ml) and DMF (~30 mg/ml). Sparingly soluble in aqueous buffers.[1] |

| Storage Conditions | Store at -20°C, protect from moisture.[2][3] | Store at -20°C (stability of ≥ 1 year indicated by a supplier). | Store at -20°C (stability of ≥ 4 years indicated by a supplier).[1] |

Chemical Stability and Degradation

While specific forced degradation studies for this compound are not publicly available, the stability can be inferred from studies on the parent drug, Regorafenib. The structural similarities suggest that this compound would be susceptible to similar degradation pathways.

Inferred Degradation Pathways

Forced degradation studies on Regorafenib have shown that it is susceptible to hydrolysis (acidic, basic, and neutral) and oxidative stress, while being relatively stable under thermal and photolytic conditions. The primary sites of degradation are the urea (B33335) linkage and the diphenyl ether bond.

-

Hydrolytic Degradation : Cleavage of the urea bond is a major degradation pathway under acidic, basic, and neutral conditions.

-

Oxidative Degradation : The molecule is susceptible to oxidation, potentially at the pyridine (B92270) N-oxide moiety or other electron-rich positions.

-

Thermal and Photolytic Stability : The parent compound, Regorafenib, is reported to be stable under thermal and photolytic stress.

It is anticipated that this compound would exhibit similar degradation patterns. The deuterium (B1214612) labeling is not expected to significantly alter its chemical stability.

Physical Stability

The physical stability of this compound as a solid is crucial for its use as a reference standard. While specific data on properties like hygroscopicity and polymorphism are not available, it is supplied as a crystalline solid and should be stored in a tightly closed container, protected from moisture, at -20°C to ensure long-term stability.[2]

Stability in Biological Matrices

The stability of drug metabolites in biological matrices is critical for accurate bioanalysis. Studies on the non-deuterated M5 metabolite in plasma provide valuable insights.

Table 2: Stability of Regorafenib Metabolite M5 in Mouse Plasma

| Stability Condition | Duration | Temperature | Result |

| Short-Term | 8 hours | Room Temperature | Stable (deviation < 15% of initial concentration) |

| Long-Term | 6 months | -80°C | Stable (deviation < 15% of initial concentration) |

| Freeze-Thaw | 3 cycles | -80°C to Room Temp. | Stable (deviation < 15% of initial concentration) |

| Autosampler | 24 hours | 4°C | Stable (deviation < 15% of initial concentration) |

Data extrapolated from a study on Regorafenib and its metabolites in mouse plasma.

Experimental Protocols

The following are detailed methodologies for key stability-indicating experiments, based on standard pharmaceutical practices and information gathered from analytical methods for Regorafenib.

Protocol for Forced Degradation Studies

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1N HCl. Incubate at 80°C for 24 hours. Cool, neutralize with 1N NaOH, and dilute with mobile phase for analysis.

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 80°C for 24 hours. Cool, neutralize with 0.1N HCl, and dilute with mobile phase for analysis.

-

Neutral Hydrolysis: Mix 1 mL of the stock solution with 1 mL of purified water. Incubate at 80°C for 24 hours. Cool and dilute with mobile phase for analysis.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light. Dilute with mobile phase for analysis.

-

Thermal Degradation: Place the solid compound in a thermostatically controlled oven at 100°C for 48 hours. Dissolve a known amount of the stressed solid in the mobile phase for analysis.

-

Photolytic Degradation: Expose the solid compound to UV light (254 nm) and fluorescent light in a photostability chamber for a total of 1.2 million lux hours and 200 watt hours/square meter. Dissolve a known amount of the stressed solid in the mobile phase for analysis.

-

Analysis: Analyze all samples by a stability-indicating HPLC or UPLC-MS/MS method to separate the parent compound from any degradation products.

Protocol for Stability in Plasma

Objective: To assess the stability of this compound in a biological matrix under various storage and handling conditions.

Methodology:

-

Spiking of Plasma: Spike blank plasma with this compound at low and high quality control (QC) concentrations.

-

Freeze-Thaw Stability:

-

Aliquot the spiked plasma samples into separate tubes.

-

Freeze the samples at -80°C for at least 24 hours.

-

Thaw the samples unassisted at room temperature.

-

Repeat this freeze-thaw cycle two more times for a total of three cycles.

-

Analyze the samples and compare the concentrations to a baseline sample that has not undergone freeze-thaw cycles.

-

-

Short-Term (Bench-Top) Stability:

-

Thaw spiked plasma samples and keep them at room temperature for a specified period (e.g., 8 hours).

-

Analyze the samples and compare the concentrations to a baseline sample analyzed immediately after thawing.

-

-

Long-Term Stability:

-

Store spiked plasma samples at -80°C for an extended period (e.g., 1, 3, and 6 months).

-

At each time point, thaw and analyze a set of samples.

-

Compare the concentrations to a baseline sample analyzed at the beginning of the study.